1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one
CAS No.: 70978-47-1
Cat. No.: VC18476371
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70978-47-1 |
|---|---|
| Molecular Formula | C11H13NO4 |
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | 1-(5-ethyl-2-hydroxy-3-nitrophenyl)propan-1-one |
| Standard InChI | InChI=1S/C11H13NO4/c1-3-7-5-8(10(13)4-2)11(14)9(6-7)12(15)16/h5-6,14H,3-4H2,1-2H3 |
| Standard InChI Key | OERXDHSXDFTTGV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)CC |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₄ | |
| Molecular Weight | 223.22 g/mol | |
| Melting Point | 86.5–87.5°C | |
| Density | 1.275 g/cm³ (estimated) | |
| Solubility | Limited in water; soluble in organic solvents |
The compound’s structure includes:
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Phenyl ring with substituents at positions 2 (hydroxyl), 3 (nitro), and 5 (ethyl).
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Propanone group attached to the phenyl ring at position 1.
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Functional groups enabling diverse reactivity (e.g., nitro for redox reactions, hydroxyl for hydrogen bonding).
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves two-stage reactions:
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Nitration: A precursor (e.g., 5-ethyl-2-hydroxyacetophenone) undergoes nitration using concentrated nitric acid and sulfuric acid, introducing the nitro group at position 3 .
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Friedel-Crafts Acylation: The nitrated intermediate reacts with an acyl chloride (e.g., propionyl chloride) in the presence of AlCl₃ to attach the propanone moiety.
Table 1: Key Steps in Synthesis
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | Introduction of NO₂ at position 3 |
| Acylation | Propionyl chloride, AlCl₃, reflux | Attachment of propanone group |
Industrial methods optimize reaction yields and purity using continuous flow systems.
Chemical Reactivity
Reaction Pathways
The compound participates in reactions typical of aromatic ketones and nitrophenols:
Oxidation
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Hydroxyl Group: Oxidation to a ketone or carboxylic acid using strong oxidizers (e.g., KMnO₄).
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Aromatic Ring: Electrophilic substitution (e.g., sulfonation with H₂SO₄).
Reduction
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Nitro Group: Reduction to an amino group using H₂/Pd catalysts or Fe/HCl.
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Propanone: Reduction to a secondary alcohol under catalytic hydrogenation.
Substitution
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Halogenation: Bromination or chlorination at activated positions (e.g., para to hydroxyl).
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Nucleophilic Attack: Reactions with amines or alkoxides at the carbonyl carbon.
Biological Activity and Applications
Table 2: Comparative Antimicrobial Activity of Analogous Compounds
Comparative Analysis with Structural Analogues
Impact of Substituents on Reactivity and Properties
| Compound | Key Substituents | Reactivity Differences |
|---|---|---|
| 1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one | Ethyl (C5), NO₂ (C3) | Enhanced electron-withdrawing effects, increased stability |
| 1-(5-Methyl-2-hydroxy-3-nitrophenyl)propan-1-one | Methyl (C5), NO₂ (C3) | Reduced steric hindrance, higher solubility |
| 1-(4-Hydroxy-3-nitrophenyl)propan-1-one | OH (C4), NO₂ (C3) | Altered regioselectivity in electrophilic substitution |
Table 3: Physicochemical Comparison
Challenges and Future Directions
Knowledge Gaps and Research Needs
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Biological Studies: Limited data on cytotoxicity, enzyme inhibition, or in vivo efficacy.
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Environmental Impact: Potential degradation pathways or toxicity in aquatic systems remain unexplored.
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Industrial Optimization: Scalability of Friedel-Crafts acylation for bulk production requires further investigation.
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